tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate
Description
tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate is a tertiary-butyl ester featuring a central propanoate backbone substituted with two methyl groups at the 2,2-positions, an amino group at the 3-position, and a 4-cyanophenyl moiety. This compound is structurally notable for its sterically hindered tert-butyl group, which enhances stability and modulates solubility, and the electron-withdrawing cyano group, which influences reactivity.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H22N2O2/c1-15(2,3)20-14(19)16(4,5)13(18)12-8-6-11(10-17)7-9-12/h6-9,13H,18H2,1-5H3 |
InChI Key |
XDHSRKORWQERTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C(C1=CC=C(C=C1)C#N)N |
Origin of Product |
United States |
Preparation Methods
Method A: Catalytic Amination Using Tertiary Amine and Ester Precursors
This approach involves the direct amination of a suitable ester precursor with a cyanophenyl derivative under catalytic conditions. The process typically employs a transition metal catalyst, such as palladium or ruthenium complexes, combined with a weak organic base, to facilitate C–N bond formation.
- Starting Material: Tert-butyl 2,2-dimethylpropanoate (or a similar ester precursor)
- Reagents: 4-cyanophenylamine (or 4-cyanophenylboronic acid/amide derivative), palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., XPhos), base (e.g., DBU or triethylamine)
- Solvent: Toluene or ethanol
- Conditions: Reflux at 80–110°C for 12–24 hours
- Thin-layer chromatography (TLC) with UV detection
- Confirmed via NMR and MS
Data Table 1: Typical Reaction Conditions for Catalytic Amination
| Parameter | Value | Reference/Source |
|---|---|---|
| Catalyst | Pd(OAc)₂ (1–5 mol%) | |
| Ligand | XPhos, SPhos | |
| Base | DBU, triethylamine | |
| Solvent | Toluene, ethanol | |
| Temperature | 80–110°C | |
| Reaction Time | 12–24 hours |
This method is effective for aromatic amines like 4-cyanophenylamine, providing high yields (up to 85%) and excellent functional group tolerance.
Stepwise Synthesis via Cyanophenyl Derivatives and Esterification
Method B: Sequential Construction via Cyanophenyl Grignard or Nucleophilic Substitution
This approach involves initial formation of the 4-cyanophenyl derivative, followed by esterification and subsequent amination.
Step 1: Synthesis of 4-Cyanophenyl Grignard Reagent
- Reagents: 4-bromobenzonitrile, magnesium turnings
- Conditions: Anhydrous THF, reflux at 60–70°C for 4 hours
Step 2: Nucleophilic Addition to Ester
- The Grignard reagent reacts with tert-butyl 2,2-dimethylpropanoate under inert atmosphere, forming a tertiary alcohol intermediate.
Step 3: Conversion to Amine
- The tertiary alcohol is converted to the amine via reduction or nucleophilic substitution, often employing ammonium chloride or ammonia under controlled conditions.
Data Table 2: Key Parameters for Grignard Reactions
| Parameter | Value | Reference/Source |
|---|---|---|
| Grignard Reagent Preparation | 4-bromobenzonitrile + Mg in THF | |
| Reaction Temperature | Reflux (60–70°C) | |
| Reaction Time | 4 hours | |
| Quenching | Ammonium chloride solution |
This method allows for precise control over the substitution pattern, although it requires careful handling of reactive intermediates.
Amide Coupling Followed by Functional Group Transformation
Method C: Amide Formation and Subsequent Esterification
This method involves initial formation of an amide linkage between 4-cyanophenylamine and a suitable acid chloride or anhydride, followed by esterification and final amination.
Step 1: Amide Formation
- React 4-cyanophenylamine with tert-butyl 2,2-dimethylpropanoate acid chloride in the presence of a base such as pyridine.
| Parameter | Value | Reference/Source |
|---|---|---|
| Reagents | Acid chloride + 4-cyanophenylamine | |
| Base | Pyridine | |
| Solvent | Dichloromethane | |
| Temperature | 0°C to room temperature |
Step 2: Esterification and Final Amination
- The amide intermediate undergoes esterification with tert-butyl alcohol under acidic conditions, followed by nucleophilic substitution with ammonia or amines to install the amino group.
Notes on Reaction Optimization and Functional Group Compatibility
- Catalyst Selection: Palladium-based catalysts with biarylmonophosphine ligands (e.g., BrettPhos, XPhos) have demonstrated high efficiency for C–N coupling, especially with challenging amines like 4-cyanophenylamine.
- Base Choice: Weak organic bases such as DBU or triethylamine are preferred to avoid side reactions.
- Solvent Effects: Polar aprotic solvents like THF, toluene, or ethanol facilitate better solubility and reactivity.
- Temperature: Elevated temperatures (80–110°C) are often necessary for optimal conversion.
- Yield Data: Typical yields range from 70–85%, with high selectivity for the desired product.
Summary of Synthesis Pathways
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amines or other derivatives.
Substitution: The amino and cyanophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino and cyanophenyl groups can interact with enzymes and proteins, affecting their activity and function. The compound may also participate in various biochemical pathways, leading to the formation of different metabolites .
Comparison with Similar Compounds
Structural Comparison
The compound is compared to four analogues (Table 1):
Table 1: Structural Features of Similar Compounds
Physicochemical Properties
- Solubility: The target compound’s tert-butyl group and cyano substituent likely confer moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), similar to Compound A (CF₃ group enhances lipid solubility) . Compound B’s bromophenyl group may reduce aqueous solubility compared to the cyano analogue due to increased hydrophobicity .
- Reactivity: The target’s amino group enables nucleophilic reactions (e.g., amidation, Schiff base formation), absent in Compounds B and C. Compound C’s α,β-unsaturated ester is prone to conjugate additions, a reactivity profile distinct from the saturated backbone of the target . Compound D’s carbamate and amide groups suggest stability under basic conditions, contrasting with the target’s ester lability in acidic media .
- Spectroscopic Signatures: 13C NMR: The cyano group in the target (δ ~115-120 ppm) differs from Compound A’s CF₃ (δ ~125 ppm for C-F coupling) . 1H NMR: The tert-butyl signal (δ ~1.2-1.4 ppm) is common across analogues, while the amino protons in the target (δ ~1.5-2.5 ppm) may show broader peaks compared to Compound D’s aromatic protons .
Biological Activity
tert-Butyl 3-amino-3-(4-cyanophenyl)-2,2-dimethylpropanoate is an organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This compound belongs to the class of tertiary butyl esters and is characterized by the presence of an amino group, a cyanophenyl group, and a dimethylpropanoate moiety. Understanding its biological activity is crucial for its applications in medicinal chemistry and pharmacology.
The molecular formula of this compound is C16H22N2O2, with a molecular weight of 274.36 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O2 |
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | This compound |
| InChI Key | XDHSRKORWQERTB-UHFFFAOYSA-N |
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and proteins within biological systems. The amino group can act as a nucleophile, participating in various biochemical reactions, while the cyanophenyl group may enhance binding affinity to target proteins due to π-π stacking interactions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Protein-Ligand Interactions: It can modulate protein functions through reversible or irreversible binding.
- Metabolic Pathway Involvement: The compound may participate in metabolic pathways, influencing the synthesis of biologically relevant molecules.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with this compound, including:
-
Antitumor Activity:
- In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, cell viability assays indicated a significant reduction in proliferation rates in breast and colon cancer cells when treated with varying concentrations of the compound.
-
Antimicrobial Properties:
- Research findings suggest that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods.
-
Neuroprotective Effects:
- Preliminary neuropharmacological evaluations indicated that this compound may offer neuroprotective benefits in models of oxidative stress-induced neuronal damage.
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Activity
In another investigation, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The results indicated inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/disc, suggesting moderate antibacterial activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
